Piperazine phosphate hydrate

Descripción general

Descripción

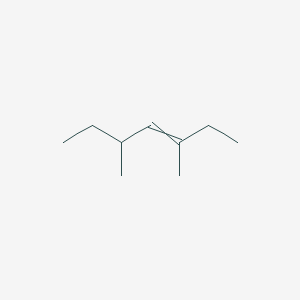

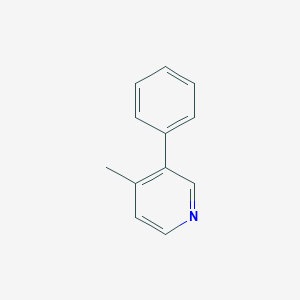

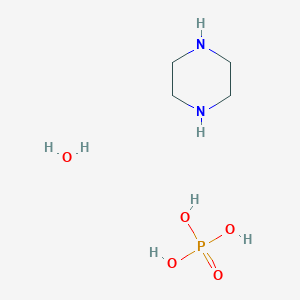

Piperazine is a six-membered heterocyclic compound with the chemical formula C4H10N2, also known as hexahydropyrazine . It contains two reactive secondary amine groups at the first and fourth positions . Piperazine was first used in the treatment of gout disease in the 19th century, and later on, molecules obtained by modifying the piperazine moiety were used in the treatment of intestinal infections .

Synthesis Analysis

Piperazine has been synthesized and substituted in numerous ways, which have been important pharmacophores found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis

The piperazine molecule has been classified as a privileged structural motif in drug discovery . It is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine .Chemical Reactions Analysis

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .Physical And Chemical Properties Analysis

Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It was first used as a solvent for uric acid .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

Piperazine phosphate hydrate is frequently utilized in the synthesis of drugs due to its ability to act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule .

Methods of Application:

- Synthesis of Piperazine-Containing Drugs: Utilizing synthetic methodologies such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .

- Optimization of Drug Properties: Incorporating the piperazine moiety to enhance water solubility, bioavailability, and interactions with target macromolecules .

Results and Outcomes:

- The inclusion of piperazine has led to the development of several FDA-approved drugs with improved pharmacokinetic profiles .

- Piperazine derivatives have been found in drugs across various therapeutic classes, including kinase inhibitors and receptor modulators .

Pharmacokinetics

Scientific Field

Pharmacokinetics

Application Summary

Piperazine phosphate hydrate plays a crucial role in enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals .

Methods of Application:

- Drug Formulation: Piperazine is incorporated into drug formulations to improve oral bioavailability and water solubility .

Results and Outcomes:

- Drugs containing piperazine show enhanced target affinity and specificity, leading to better therapeutic efficacy .

Drug Synthesis

Scientific Field

Drug Synthesis

Application Summary

Piperazine phosphate hydrate is instrumental in the chemical synthesis of various drugs, contributing to the structural diversity of piperazine-containing pharmaceuticals .

Methods of Application:

- C–H Functionalization: Recent advances in the C–H functionalization of the carbon atoms of the piperazine ring have expanded the structural diversity of piperazine-containing drugs .

Results and Outcomes:

- The development of functionalized piperazines has broadened the application in medicinal chemistry research, leading to the creation of new pharmacological agents .

Biochemistry

Scientific Field

Biochemistry

Application Summary

Piperazine phosphate hydrate is used to improve the solubility of non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their pharmacological effectiveness .

Methods of Application:

- Salt Formation: Creating salts such as ibuprofen-piperazine and indomethacin piperazine to increase solubility and dissolution rates .

Results and Outcomes:

- The formation of NSAIDs piperazine salts has led to a significant improvement in solubility, closely related to the structure of the salts .

Pharmacology

Scientific Field

Pharmacology

Application Summary

Piperazine phosphate hydrate is used as an anthelmintic agent, particularly effective against roundworm and pinworm infections .

Methods of Application:

- Anthelmintic Treatment: Administering piperazine to patients, which acts as a GABA receptor agonist, causing paralysis of the worms .

Results and Outcomes:

- Piperazine treatments have been successful in causing flaccid paralysis of the worms, leading to their expulsion from the host body .

Chemical Engineering

Scientific Field

Chemical Engineering

Application Summary

Piperazine phosphate hydrate is used in the development of flame retardant coatings for structural steel, providing enhanced fire resistance .

Methods of Application:

- Coating Formulation: Combining piperazine pyrophosphate with other compounds to create intumescent coatings that protect structures from fire .

Results and Outcomes:

- The synergistic effect between piperazine and phosphoric acid groups has resulted in superior flame retardancy, outperforming traditional coatings .

This analysis showcases the broad spectrum of applications for piperazine phosphate hydrate, highlighting its importance in scientific research and industry. Each application demonstrates the compound’s ability to enhance the properties and effectiveness of various products and treatments.

Antimicrobial Polymers

Scientific Field

Polymer Chemistry and Microbiology

Application Summary

Piperazine is used in the development of antimicrobial polymers, which are crucial in reducing the lethality rate caused by pathogenic microbes in various sectors, including biomedical, healthcare, water purification, and food packaging .

Methods of Application:

- Synthesis of Piperazine Polymers: Piperazine reacts with ethylenediaminetetraacetic dianhydride (EDTAD) to form polymers exhibiting significant antimicrobial activity .

Results and Outcomes:

- The piperazine polymer showed substantial antimicrobial activity against E. coli and S. aureus, comparable to standard antibacterial ciprofloxacin .

Solubility Enhancement for NSAIDs

Scientific Field

Pharmaceutical Sciences

Application Summary

Piperazine is recognized for its role in enhancing the solubility of non-steroidal anti-inflammatory drugs (NSAIDs), which is a critical factor in their clinical application .

Methods of Application:

- Salt Formation with NSAIDs: A series of NSAIDs Piperazine salts, such as ibuprofen-piperazine and indomethacin piperazine salts, were obtained to improve solubility .

Results and Outcomes:

- The new salts demonstrated more than tenfold solubility and a faster dissolution rate compared to the bulk drugs in pure water .

These additional applications further illustrate the chemical versatility and the significant impact of Piperazine phosphate hydrate in scientific research and pharmaceutical development. The compound’s ability to function in various capacities—from enhancing drug properties to creating antimicrobial materials—demonstrates its value in advancing health and safety in multiple domains.

Anticancer Research

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

Piperazine derivatives are explored for their potential anticancer properties, particularly in the design of novel chemotherapeutic agents .

Methods of Application:

- Drug Design: Synthesizing piperazine-containing compounds that can interfere with cancer cell proliferation and induce apoptosis .

- Targeted Therapy: Developing targeted delivery systems that use piperazine as a linker or a targeting moiety to direct drugs to cancerous tissues .

Results and Outcomes:

- Some piperazine compounds have shown promising results in preclinical trials, exhibiting cytotoxic effects on various cancer cell lines .

Neuropharmacology

Scientific Field

Neuropharmacology

Application Summary

Piperazine is a key structural component in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .

Methods of Application:

- Neuroactive Drug Synthesis: Utilizing piperazine’s pharmacokinetic properties to enhance the delivery of drugs to the central nervous system .

Results and Outcomes:

- Drugs with piperazine structures have been effective in treating conditions like anxiety, depression, and schizophrenia .

Environmental Engineering

Scientific Field

Environmental Engineering

Application Summary

Piperazine phosphate hydrate is used in carbon capture technologies to reduce greenhouse gas emissions .

Methods of Application:

- Carbon Dioxide Scrubbing: Employing piperazine-based solutions in post-combustion carbon capture systems .

Results and Outcomes:

- Piperazine has proven to be an efficient absorbent, significantly increasing the capture rate of CO2 from industrial emissions .

Material Science

Scientific Field

Material Science

Application Summary

Piperazine is incorporated into polymers to create materials with enhanced mechanical and thermal properties .

Methods of Application:

- Polymer Modification: Introducing piperazine into the backbone of polymers to improve flexibility and durability .

Results and Outcomes:

Direcciones Futuras

Piperazine-based antimicrobial polymers are an advanced approach made by researchers in concern with the problems associated with small molecules that restrict their applications in a broad spectrum . This approach gives an insight into the current and future perspective for the development of piperazine-based antimicrobial polymers .

Propiedades

IUPAC Name |

phosphoric acid;piperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGABIJVFLPSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine phosphate hydrate | |

CAS RN |

18534-18-4, 14538-56-8 | |

| Record name | Piperazine, phosphate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine phosphate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)